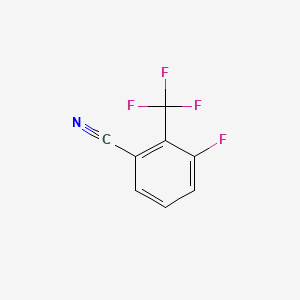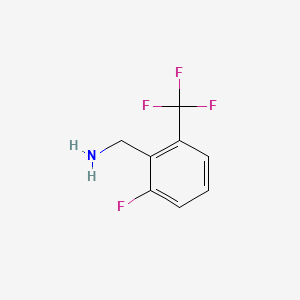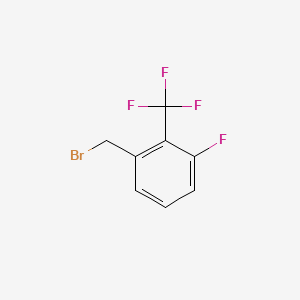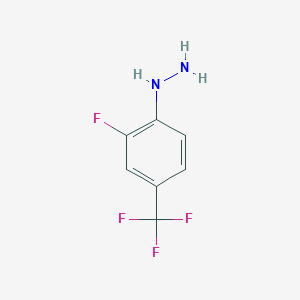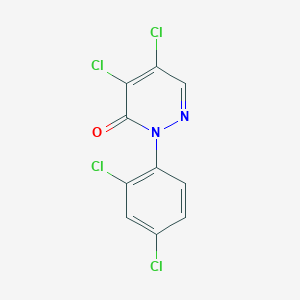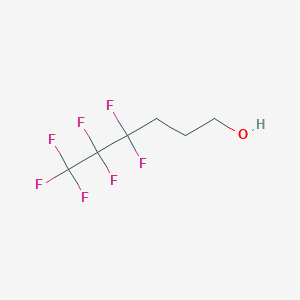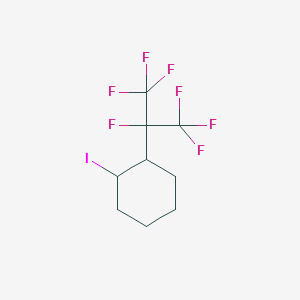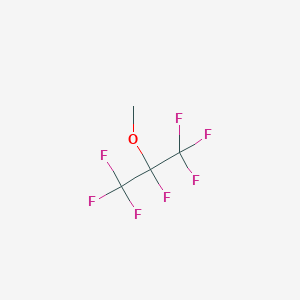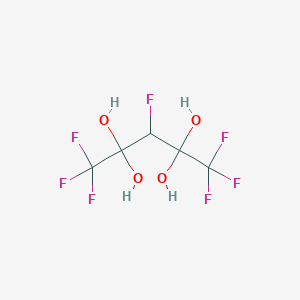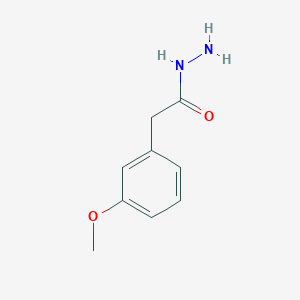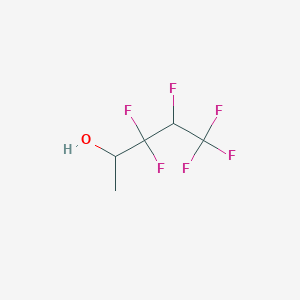
6-(Trifluoromethyl)quinoxaline
Übersicht
Beschreibung
6-(Trifluoromethyl)quinoxaline is a chemical compound with the molecular formula C9H5F3N2 . It is a derivative of quinoxaline, a class of heterocyclic compounds .
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 6-(Trifluoromethyl)quinoxaline, has been extensively studied. A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized using various analytical and spectroscopic techniques .Molecular Structure Analysis
The molecular structure of 6-(Trifluoromethyl)quinoxaline consists of a benzene ring fused with a pyrazine ring, with a trifluoromethyl group attached . The presence of the trifluoromethyl group can significantly influence the compound’s optical properties .Chemical Reactions Analysis
Quinoxaline derivatives, including 6-(Trifluoromethyl)quinoxaline, have been the subject of numerous synthetic routes developed by researchers, with a prime focus on green chemistry and cost-effective methods .Wissenschaftliche Forschungsanwendungen
Electron-Transporting Materials
Quinoxaline derivatives, including 6-(Trifluoromethyl)quinoxaline, are attractive electron-transporting materials . They are utilized in various electronic devices such as organic solar cells (OSCs), dye-sensitized solar cells (DSSCs), organic field-effect transistors (OFETs), and organic-light emitting diodes (OLEDs) .
Non-Fullerene Acceptors in OSCs
Quinoxaline derivatives have shown potential as non-fullerene acceptors in Organic Solar Cells (OSCs) . They play a crucial role in enhancing the performance of these solar cells .
Auxiliary Acceptors and Bridging Materials in DSSCs
In Dye-Sensitized Solar Cells (DSSCs), quinoxaline derivatives serve as auxiliary acceptors and bridging materials . This application contributes to the efficiency of these solar cells .
N-Type Semiconductors in Transistor Devices
Quinoxaline derivatives are used as n-type semiconductors in transistor devices . Their unique properties make them suitable for this application .
Thermally Activated Delayed Fluorescence Emitters
6-(Trifluoromethyl)quinoxaline has been used to develop yellow Thermally Activated Delayed Fluorescence (TADF) emitters . These emitters have efficient TADF processes, indicated by small energy splitting values and long fluorescence lifetimes .
Chromophores for OLEDs, Sensors, and Electrochromic Devices
Quinoxaline derivatives are significant as chromophores for OLEDs, sensors, and electrochromic devices . Their versatility makes them suitable for a wide range of electron transport applications .
Biological Agents
Quinoxalines, including 6-(Trifluoromethyl)quinoxaline, are important biological agents . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial .
Therapeutic Uses
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia . This makes them a significant future prospect in medicinal chemistry .
Safety and Hazards
When handling 6-(Trifluoromethyl)quinoxaline, it is advised to wear personal protective equipment/face protection. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Ensure adequate ventilation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Zukünftige Richtungen
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, ensuring them a bright future in medicinal chemistry . There is a growing interest in the development of compounds bearing a quinoxaline moiety for antiviral treatment . This promising moiety with different molecular targets warrants further investigation .
Wirkmechanismus
Target of Action
6-(Trifluoromethyl)quinoxaline is a quinoxaline derivative, a class of compounds known for their diverse biological activities Quinoxaline derivatives have been reported to target c-myc promoter g-quadruplex (g4), a repressor of c-myc transcription . They also target Pim-1/2 kinases, which play a key role in cancer progression, metastasis, and drug resistance .
Mode of Action
It’s known that quinoxaline derivatives can stabilize the g4 structure, leading to the downregulation of c-myc transcription . This interaction results in changes such as cell cycle arrest and apoptosis, repression of metastasis, and inhibition of cell growth .
Biochemical Pathways
For instance, they have shown antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities . These activities suggest that 6-(Trifluoromethyl)quinoxaline may influence pathways related to these biological processes.
Pharmacokinetics
In silico evaluations can be used to predict these properties .
Result of Action
Quinoxaline derivatives have been reported to induce cell cycle arrest and apoptosis, repress metastasis, and inhibit cell growth . These effects suggest that 6-(Trifluoromethyl)quinoxaline may have similar impacts on cellular function.
Action Environment
It’s important to note that environmental factors such as ph, temperature, and the presence of other substances can affect the activity and stability of a compound . Therefore, these factors should be considered when studying the action of 6-(Trifluoromethyl)quinoxaline.
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVMFWYKYYDTAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385097 | |
| Record name | 6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)quinoxaline | |
CAS RN |
41959-33-5 | |
| Record name | 6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



